molecular formula C14H14O2 B13794570 7-Methyl-2-propylnaphthalene-1,4-dione

7-Methyl-2-propylnaphthalene-1,4-dione

Cat. No.: B13794570
M. Wt: 214.26 g/mol
InChI Key: VLVQHKJNVZQYOM-UHFFFAOYSA-N
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Description

7-Methyl-2-propylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-propylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2-methyl-1,4-naphthoquinone derivatives. For instance, the oxidation of 2-methylnaphthalene with chromic acid in acetic acid or sulfuric acid solutions is a widely accepted method . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of naphthoquinone derivatives often involves large-scale oxidation processes. The use of environmentally benign catalysts and green chemistry principles is becoming increasingly important. For example, the use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Chromic acid in acetic or sulfuric acid solutions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Methyl-2-propylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-propylnaphthalene-1,4-dione is unique due to its specific methyl and propyl substitutions, which can influence its reactivity and biological activity. These structural features may provide distinct advantages in certain applications, such as increased stability or enhanced interaction with specific molecular targets.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7-methyl-2-propylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O2/c1-3-4-10-8-13(15)11-6-5-9(2)7-12(11)14(10)16/h5-8H,3-4H2,1-2H3

InChI Key

VLVQHKJNVZQYOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

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